Manganese(II) fumarate

Description

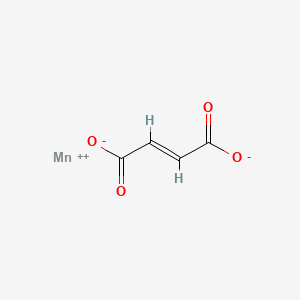

Structure

3D Structure of Parent

Properties

CAS No. |

85169-07-9 |

|---|---|

Molecular Formula |

C4H2MnO4 |

Molecular Weight |

168.99 g/mol |

IUPAC Name |

(E)-but-2-enedioate;manganese(2+) |

InChI |

InChI=1S/C4H4O4.Mn/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1+; |

InChI Key |

PCDVXBKFEVKXMQ-TYYBGVCCSA-L |

Isomeric SMILES |

C(=C/C(=O)[O-])\C(=O)[O-].[Mn+2] |

Canonical SMILES |

C(=CC(=O)[O-])C(=O)[O-].[Mn+2] |

Origin of Product |

United States |

Synthetic Methodologies for Manganese Ii Fumarate Systems

Conventional Solution-Phase Syntheses

Conventional solution-phase methods represent the most direct routes to manganese(II) fumarate (B1241708) and related complexes. These syntheses are typically performed under ambient conditions and involve the reaction of soluble manganese(II) salts with fumaric acid or its salts.

Ligand Exchange Reactions Involving Manganese(II) Precursors

Ligand exchange is a common and effective method for the synthesis of manganese(II) carboxylate complexes. tudublin.ie This approach involves the reaction of a manganese(II) salt with a more labile ligand, such as acetate (B1210297), with the desired dicarboxylic acid. For instance, manganese(II) acetate can be reacted with fumaric acid, leading to the displacement of the acetate ligands and the formation of the manganese(II) fumarate complex. tudublin.ieresearchgate.net This method has been successfully employed to synthesize a series of manganese(II) aliphatic dicarboxylate complexes. tudublin.ie

These initially formed this compound complexes can then serve as precursors for the synthesis of more complex structures. Subsequent reactions with bidentate donor ligands like 1,10-phenanthroline (B135089) and 2,2'-bipyridine (B1663995) can yield new this compound/maleate (B1232345) complexes with varied coordination environments. tudublin.ie

Direct Reaction Protocols with Fumaric Acid and Manganese(II) Salts

A straightforward and widely used method for preparing this compound is the direct reaction between a manganese(II) salt and fumaric acid. researchgate.net In a typical procedure, an aqueous solution of a soluble manganese(II) salt, such as manganese(II) chloride tetrahydrate, is combined with a solution of fumaric acid. lookchem.com The reaction of fumaric acid with manganese(II) acetate tetrahydrate, for example, yields a polymeric complex of {Mn(fum)}n. researchgate.net

This direct approach has been utilized to synthesize not only the simple this compound but also more complex coordination polymers and precursors for further reactions. The resulting products can be influenced by factors such as the solvent system and the presence of other coordinating ligands.

Crystal Growth Techniques

The formation of high-quality single crystals is essential for definitive structural characterization using X-ray crystallography. Slow and controlled crystal growth methods are often employed to achieve this.

Slow Evaporation Methods

Slow evaporation is a simple yet powerful technique for growing single crystals of this compound complexes. mit.edu This method involves preparing a nearly saturated solution of the desired compound in a suitable solvent. mit.eduijsr.net The solution is then left undisturbed in a container with a large surface area, covered loosely to allow for the slow evaporation of the solvent over several days. mit.edu This gradual increase in concentration allows for the ordered growth of crystals. mit.edunasa.gov

For example, single crystals of manganese(II) sulphate have been successfully grown by dissolving the salt in distilled water, achieving a saturated solution, and allowing it to evaporate slowly at room temperature over a period of 23 days. ijsr.net Similarly, crystals of other manganese(II) complexes suitable for X-ray diffraction have been obtained by the slow evaporation of their aqueous solutions. mdpi.com The quality and size of the crystals can be improved by minimizing disturbances and controlling the rate of evaporation. mit.edu

Hydro(Solvo)thermal Synthesis of this compound-Based Metal-Organic Frameworks (MOFs)

Hydrothermal and solvothermal methods are powerful techniques for the synthesis of crystalline materials, particularly metal-organic frameworks (MOFs), under elevated temperatures and pressures. rsc.orgresearchgate.neteeer.org These methods facilitate the formation of robust and often porous structures that may not be accessible through conventional solution-phase synthesis. eeer.org

In a typical solvothermal synthesis, a manganese(II) salt and an organic linker like fumaric acid are dissolved in a solvent, often a high-boiling point organic solvent such as N,N-dimethylformamide (DMF), and heated in a sealed vessel. rsc.orgresearchgate.net This technique has been employed to synthesize manganese(II)-based MOFs. rsc.org For instance, manganese(II) ions have been reacted with adipic acid and fumaric acid under solvothermal conditions to produce crystalline MOFs. researchgate.net The choice of solvent can significantly influence the resulting structure. researchgate.net

Hydrothermal synthesis is a variation where water is used as the solvent. rsc.org This method is advantageous for its simplicity and cost-effectiveness. researchgate.net Low-temperature and atmospheric pressure hydrothermal synthesis methods have been developed, making the process more energy-efficient and scalable. google.com For example, a method for the low-temperature (80-100°C) and atmospheric pressure hydrothermal synthesis of a porous metal-organic framework has been reported, involving the reaction of a divalent transition metal salt with a multidentate ligand in an aqueous ammonia (B1221849) solution. google.com

The table below summarizes some examples of hydro(solvo)thermally synthesized manganese-based MOFs.

| MOF System | Metal Source | Ligand(s) | Solvent | Method | Reference(s) |

| [Mn₂(bpe)₂(4-Brip)₂]n | Mn(II) ions | bipyridyl ethane, aromatic poly-carboxylate | Not Specified | Hydrothermal | rsc.org |

| {[Mn₃(H₂O)₂(H-bpp)₂(5-Brip)₄]·H₂O}n | Mn(II) ions | bipyridyl propane, aromatic poly-carboxylate | Not Specified | Hydrothermal | rsc.org |

| [Mn₃(HCOO)₆]DMF | Mn salt | Formate | DMF | Solvothermal | rsc.org |

| Mn(II)-adipate MOF | Mn(II) | Adipic acid | DMF | Solvothermal | researchgate.net |

| Porous Mn(II) MOF | Divalent transition metal salt | Multidentate ligand (e.g., fumaric acid) | Water, Ammonia | Hydrothermal | google.com |

Strategic Design and Synthetic Control

The rational design and control of synthetic parameters are crucial for tailoring the structure and, consequently, the properties of this compound-based materials. researchgate.netmdpi.comdntb.gov.ua The choice of metal source, organic linker, solvent system, temperature, and the presence of modulating agents all play a significant role in directing the self-assembly process. researchgate.netmdpi.com

By strategically selecting and combining these elements, it is possible to construct frameworks with desired topologies, pore sizes, and functionalities. mdpi.comdntb.gov.ua For example, the use of high-valency metal ions is a strategy to enhance the stability of MOFs. researchgate.net While manganese is typically divalent, the synthesis of Mn(III)-containing MOFs has been achieved through the self-oxidation of manganese(II) nitrate (B79036) in the presence of aromatic dicarboxylic linkers in alcohol solvents. acs.org The nature of the alcohol was found to directly influence the oxidation state and the resulting MOF architecture. acs.org

Furthermore, the introduction of additional ligands, known as ancillary or coligands, can be used to modify the coordination environment of the manganese(II) centers and introduce specific functionalities. tudublin.ie This approach allows for the fine-tuning of the electronic and structural properties of the resulting materials. mdpi.com The development of high-concentration solvothermal methods and solvent-free mechanochemical techniques, such as resonant acoustic mixing (RAM), are also emerging as more sustainable and scalable approaches to MOF synthesis. acs.orgacs.org

Impact of Solvent Systems on Product Formation

The solvent in which a coordination polymer is synthesized is not merely an inert medium for the reaction but plays a crucial role in the crystallization process. Different solvents can influence the solubility of reactants, the coordination geometry of the metal center, and the ultimate supramolecular structure through solvent-metal coordination or by acting as templates. slu.sersc.org

The coordination chemistry of the manganese(II) ion can be significantly affected by the solvent environment. slu.se Studies on manganese(II) ions in various solvents such as water, methanol, dimethylsulfoxide (DMSO), and N,N-dimethylformamide (DMF) reveal that the solvent molecules can directly coordinate to the Mn(II) center, influencing its coordination sphere. slu.sersc.org For instance, the reaction of Mn(CH₃COO)₂ with a specific ligand in different solvents like methanol, DMF, and DMSO has been shown to yield distinct products: a binuclear complex in methanol, a 1D coordination polymer in DMF, and a different 1D chain in DMSO. rsc.org This demonstrates that the solvent can dictate the final dimensionality and nuclearity of the resulting manganese complex.

In the context of fumarate-based systems, while many syntheses are conducted in aqueous or mixed aqueous-organic solutions, the choice of solvent can still direct the final structure. researchgate.netnih.gov For example, the reaction between manganese(II) acetate and fumaric acid in an aqueous-ethanolic system can lead to specific hydrated polymeric structures. researchgate.net

Furthermore, mechanochemical methods, such as resonant acoustic mixing (RAM), offer a solvent-free alternative for synthesizing fumarate-based metal-organic frameworks. nih.gov This approach uses mechanical force to drive the chemical reaction at room temperature, which can produce materials with comparable properties to those synthesized via conventional solvent-based methods, highlighting a greener synthetic route that completely eliminates the influence of a solvent medium. nih.gov

| Solvent System | Starting Materials | Resulting Mn(II) Product Type | Reference |

|---|---|---|---|

| Methanol (CH₃OH) | Mn(CH₃COO)₂, H₃ATNA | Binuclear Complex: Mn₂(HATNA)₂(CH₃OH)₄ | rsc.org |

| N,N-Dimethylformamide (DMF) | Mn(CH₃COO)₂, H₃ATNA | 1D Coordination Polymer: {[Mn₃(ATNA)₂(DMF)₂(H₂O)₂]·0.5DMF·0.5H₂O}n | rsc.org |

| Dimethyl sulfoxide (B87167) (DMSO) | Mn(CH₃COO)₂, H₃ATNA | 1D Coordination Polymer: {[Mn₆(ATNA)₄(H₂O)₁₀]·8DMSO·2.5H₂O}n | rsc.org |

| Ethanol/Water | {Mn(fum)}n, 2,2′-bipyridine | 1D Polymeric Chain: [Mn(fum)(bipy)(H₂O)]n | researchgate.net |

| Solvent-Free (RAM) | Metal Oxide/Chloride, Fumaric Acid | Metal-Organic Frameworks (e.g., Iron Fumarate) | nih.gov |

Note: The table includes examples with a different primary ligand (H₃ATNA) to illustrate the direct impact of the solvent on the final manganese complex structure, a principle applicable to fumarate systems.

Influence of Co-ligands on Coordination Product Diversity

The structural diversity of this compound systems can be significantly expanded by introducing auxiliary ligands, often referred to as co-ligands or ancillary ligands. researchgate.netresearchgate.net These are typically N-donor heterocyclic compounds, such as 2,2'-bipyridine (bipy), 1,10-phenanthroline (phen), and their derivatives, which coordinate to the Mn(II) center alongside the fumarate anions. researchgate.nettudublin.ie The presence of these co-ligands alters the coordination environment of the metal ion, leading to the formation of complexes with different dimensionalities, from discrete mononuclear or dinuclear units to extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) polymers. researchgate.netresearchgate.netmdpi.com

For example, the reaction of a simple polymeric this compound, {Mn(fum)}n, with different co-ligands yields distinct products. researchgate.net When 2,2'-bipyridine is used as a co-ligand in ethanol, a one-dimensional chain of [Mn(fum)(bipy)(H₂O)]n is formed. researchgate.net In this structure, the fumarate anions link the manganese ions, and each Mn(II) center is seven-coordinate. researchgate.net However, reacting {Mn(fum)}n with 1,10-phenanthroline can produce a discrete cationic complex, [Mn(phen)₂(H₂O)₂]²⁺, where the fumarate acts as a counter-ion. researchgate.net

The diversity of products is a result of the interplay between the bridging capacity of the fumarate ligand and the coordination preferences and steric bulk of the N-donor co-ligand. researchgate.netacs.org This strategic use of co-ligands provides a powerful tool for crystal engineering, allowing for the targeted synthesis of this compound coordination polymers with specific structural features. acs.orgbohrium.com

| Co-ligand | This compound Precursor/System | Resulting Product Formula | Structural Dimensionality | Reference |

|---|---|---|---|---|

| 2,2′-bipyridine (bipy) | {Mn(fum)}n in ethanol | [Mn(fum)(bipy)(H₂O)]n | 1D Polymer | researchgate.net |

| 1,10-phenanthroline (phen) | {Mn(fum)}n | Mn(phen)₂(H₂O)₂·4H₂O | Discrete Cationic Complex (0D) | researchgate.net |

| 5,5′-dimethyl-2,2′-bipyridine | Mn(II) salt, Fumaric acid | {Mn(Fum)(5,5′-dimethyl-bpy)(H₂O)₂}n | 1D Polymer | researchgate.net |

| 4,4′-dimethyl-2,2′-bipyridine | Mn(II) salt, Fumaric acid | {[Mn₂(Fum)₂(4,4′dimethyl-bpy)₂]·H₂O}n | 2D Polymer | researchgate.net |

| 3-cyanopyridine (3-CNpy) | Mn(II) salt, Fumaric acid | [Mn(H₂O)₂(μ-fum)(3-CNpy)₂]n | 1D Polymer | researchgate.net |

Advanced Structural Characterization of Manganese Ii Fumarate Complexes

X-ray Crystallographic Analysis

X-ray crystallography stands as the most definitive method for elucidating the three-dimensional atomic arrangement in crystalline solids. Both single-crystal and powder diffraction techniques are employed to study Manganese(II) fumarate (B1241708) complexes, each providing unique and complementary information.

Single-Crystal X-ray Diffraction (SCXRD) for Molecular and Supramolecular Structure Determination

The Manganese(II) ion (Mn²⁺), with its d⁵ electronic configuration, exhibits flexible coordination behavior, readily adopting various geometries depending on the nature of the ligands and crystallization conditions. In complexes involving fumarate, the Mn(II) center is frequently observed in a six-coordinate environment, typically displaying a distorted octahedral geometry. researchgate.net For instance, in the polymeric complex {Mn(fum)}n, the manganese center is six-coordinated. researchgate.net While octahedral coordination is common, Mn(II) can also achieve higher coordination numbers. Seven-coordinate geometries have been observed in related structures, such as in a 1D polymer where fumarate ligands connect Mn(II) centers that are also bonded to other co-ligands. researchgate.net The versatility of Mn(II) allows for even higher coordination numbers, such as eight, in complexes with different ligand systems, often resulting in distorted pseudo-dodecahedral geometries. researchgate.net

| Complex Type | Coordination Number | Geometry | Source |

|---|---|---|---|

| Polymeric Manganese(II) Fumarate | 6 | Distorted Octahedral | researchgate.net |

| This compound with co-ligands | 7 | - | researchgate.net |

| Manganese(II) with other carboxylate/N-donor ligands | 6 | Distorted Octahedral | nih.govnih.gov |

| Manganese(II) with nitrate (B79036) ligands | 8 | Distorted Pseudo-dodecahedron | researchgate.net |

| Manganese(II) with oxa-aza macrocycles | 7 | - | mdpi.com |

The ability of the fumarate ligand to bridge Mn(II) ions naturally leads to the formation of coordination polymers. The dimensionality of these polymers can vary from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks.

1D Chains: In some structures, Mn(II) ions are linked by fumarate ligands to form infinite one-dimensional chains. researchgate.net An example is the complex {Mn(fum)(bipy)(H₂O)}n, which forms a 1D polymer. researchgate.net

2D Layers: These 1D chains can further self-assemble through weaker interactions, such as hydrogen bonding, to form 2D supramolecular frameworks. researchgate.net

3D Frameworks: By connecting through multiple points, the Mn(II) and fumarate units can directly assemble into robust 3D structures. cjsc.ac.cn The formation of a 3D metal-organic framework (MOF) showcases the potential for creating complex, porous materials. mdpi.com

| Dimensionality | Description | Example System | Source |

|---|---|---|---|

| 1D | Fumarate ligands link Mn(II) centers into infinite chains. | {Mn(fum)(bipy)(H₂O)}n | researchgate.net |

| 2D | Polymeric chains are linked by hydrogen bonds to form layers. | Supramolecular assembly of {Mn(fum)}n | researchgate.net |

| 3D | Inorganic chains are cross-linked by organic ligands into a 3D network. | [Mn(5-pncH₂)₂H₂O] (with phosphonate (B1237965) ligand) | cjsc.ac.cn |

Spectroscopic Probing of Molecular Structure

Spectroscopic techniques provide information that is complementary to diffraction methods, offering insights into the electronic structure, vibrational modes, and the local environment of the Mn(II) ion.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the fumarate ligand to the Mn(II) center. The coordination of the carboxylate groups (COO⁻) to the metal ion leads to characteristic shifts in their symmetric and asymmetric stretching frequencies compared to the free fumaric acid or its simple salts. This analysis helps to verify the binding of the ligand within the complex.

Electronic (UV-Visible) Spectroscopy: For high-spin d⁵ ions like Mn(II), electronic transitions between d-orbitals are spin-forbidden. Consequently, their complexes are typically very pale in color and exhibit very weak absorption bands in the UV-Visible spectrum. docbrown.info The pale pink color of the hexaaquamanganese(II) ion, for example, is a result of these weak absorptions. docbrown.info

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying paramagnetic species like Mn(II). The high-spin d⁵ configuration gives rise to characteristic EPR signals. The fine structure of the EPR spectrum is highly sensitive to the symmetry and coordination geometry of the Mn(II) ion. nih.gov Analysis of the spectrum can yield zero-field splitting (ZFS) parameters, which provide quantitative information about the distortion of the metal center from ideal geometries like perfect octahedral symmetry. fsu.edu

Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FT-IR)) for Ligand Coordination Fingerprints

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for probing the coordination of the fumarate ligand to the manganese(II) center. The vibrational modes of the carboxylate groups in the fumarate ligand are particularly sensitive to the coordination environment. In metal carboxylate complexes, the characteristic infrared bands of the carboxylate group (COO⁻) provide strong evidence of coordination. researchgate.net

The FT-IR spectrum of a this compound complex would be expected to show significant shifts in the asymmetric and symmetric stretching vibrations of the carboxylate groups compared to the free fumarate ion. Generally, the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate ion in metal complexes occur in the regions of 1650-1540 cm⁻¹ and 1450-1360 cm⁻¹, respectively. uni-kiel.de The separation between these two frequencies (Δν = νₐₛ - νₛ) can provide insights into the coordination mode of the carboxylate ligand (e.g., monodentate, bidentate chelating, or bidentate bridging).

In a study of various transition metal fumarates, it was noted that their infrared spectra are quite similar. scholarsresearchlibrary.com For manganese(II) carboxylate complexes, the coordination of the carboxylate group to the manganese ion is confirmed by the presence of these characteristic absorption bands. Additionally, new bands appearing in the far-infrared region (typically below 600 cm⁻¹) can be attributed to the Mn-O stretching vibrations, further confirming the formation of the complex. researchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| Asymmetric COO⁻ Stretch (νₐₛ) | 1650 - 1540 |

| Symmetric COO⁻ Stretch (νₛ) | 1450 - 1360 |

| Mn-O Stretch | < 600 |

Electronic Spectroscopy (e.g., Ultraviolet-Visible (UV-Vis)) for d-d Transitions and Ligand-to-Metal Charge Transfer Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound complex. For transition metal complexes, two main types of electronic transitions are observed: d-d transitions and charge transfer transitions. nih.gov

Manganese(II) is a d⁵ ion. In a high-spin octahedral environment, which is common for Mn(II) complexes, all five d-orbitals are singly occupied. docbrown.info Electronic transitions from the ground state (⁶A₁g) to excited quartet states (⁴T₁g, ⁴T₂g, etc.) are spin-forbidden, resulting in very weak and often broad absorption bands in the visible region of the spectrum. researchgate.netyoutube.com Consequently, solutions of many Mn(II) complexes, such as the pale pink hexaaquamanganese(II) ion, are only faintly colored. docbrown.info

In addition to the weak d-d transitions, more intense bands may appear in the ultraviolet region due to charge transfer transitions. libretexts.org These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. For a Mn(II) complex with a fumarate ligand, an LMCT transition would involve the promotion of an electron from a fumarate-based molecular orbital to a manganese-based d-orbital. idc-online.com These transitions are generally much more intense than d-d transitions. libretexts.org The electronic spectrum of a manganese(II) complex with pyridine-2,5-dicarboxylic acid, a related carboxylate ligand, has been reported, and similar features would be expected for the fumarate complex. nih.gov

| Transition Type | Characteristics | Typical Spectral Region |

|---|---|---|

| d-d Transitions | Spin-forbidden, weak intensity | Visible |

| Ligand-to-Metal Charge Transfer (LMCT) | Spin-allowed, high intensity | Ultraviolet |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Manganese(II) Spin State and Local Environment

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying paramagnetic species like the high-spin d⁵ manganese(II) ion. The EPR spectrum of a Mn(II) complex provides detailed information about its spin state and the local coordination environment. A typical X-band EPR spectrum of a Mn(II) complex at room temperature displays a characteristic six-line pattern centered around g ≈ 2.0. scholarsresearchlibrary.com This sextet arises from the hyperfine coupling between the unpaired electron spins (S = 5/2) and the manganese nucleus (I = 5/2). researchgate.net

In a non-cubic coordination environment, the degeneracy of the spin states is lifted even in the absence of an external magnetic field, an effect known as zero-field splitting (ZFS). cmu.edu The ZFS is described by the axial (D) and rhombic (E) parameters. The magnitude of these parameters provides information about the distortion of the coordination geometry from perfect cubic symmetry. For Mn(II) complexes with significant ZFS, the EPR spectrum can become more complex, with the appearance of additional broad features corresponding to transitions between different spin manifolds. The shape of the EPR spectrum is highly dependent on the ZFS terms, as the g-value for high-spin Mn(II) is typically isotropic and close to 2.

The separation between the six prominent lines in the EPR spectrum corresponds to the isotropic hyperfine coupling constant (A_iso). researchgate.net This parameter reflects the interaction between the electron spin and the nuclear spin of the ⁵⁵Mn nucleus. The magnitude of the hyperfine coupling constant can provide insights into the covalency of the metal-ligand bonds. A smaller hyperfine coupling constant generally indicates a higher degree of covalency.

| Parameter | Symbol | Information Provided |

|---|---|---|

| g-factor | g | Typically isotropic and close to 2.0 for high-spin Mn(II) |

| Zero-Field Splitting | D (axial), E (rhombic) | Magnitude of distortion from cubic symmetry |

| Hyperfine Coupling Constant | A_iso | Interaction between electron and nuclear spin; relates to bond covalency |

Thermal Analysis Techniques

Thermogravimetric analysis (TGA) is a crucial technique for investigating the thermal stability and decomposition pathways of this compound complexes. By monitoring the change in mass as a function of temperature, the different stages of decomposition, such as dehydration and the breakdown of the organic ligand, can be identified.

A comparative study on the thermal decomposition of several transition metal fumarates, including this compound, has provided detailed insights into its thermal behavior. scholarsresearchlibrary.com The decomposition of this compound hydrate (B1144303) proceeds in distinct steps. The initial mass loss corresponds to the removal of water molecules of hydration. This is followed by the decomposition of the anhydrous fumarate salt directly to the metal oxide.

The thermogram of this compound shows that the anhydrous compound undergoes a rapid oxidative decomposition, as indicated by an abrupt mass loss, leading to the formation of a manganese oxide as the final residue. scholarsresearchlibrary.com The decomposition of the fumarate ligand is an exothermic process. scholarsresearchlibrary.com

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | DTG Peak (°C) | DTA Peak (°C) | Process |

|---|---|---|---|---|---|

| 1 | 95 - 187 | ~24 | 155 | 157 (endo) | Dehydration |

| 2 | >320 | - | - | exo | Oxidative Decomposition |

In Depth Analysis of Coordination and Supramolecular Interactions in Manganese Ii Fumarate Systems

Supramolecular Assembly Mechanisms

The crystal engineering of manganese(II) fumarate (B1241708) and related coordination polymers is heavily reliant on a diverse array of non-covalent interactions. These weak forces, including hydrogen bonds and π-stacking, work in concert to guide the self-assembly of individual molecular units into well-defined one-, two-, or three-dimensional networks. researchgate.net The final supramolecular architecture is a direct consequence of the directionality and strength of these synergistic interactions.

Hydrogen Bonding Architectures (O-H…O, C-H…O, N-H…O)

Hydrogen bonding is a predominant force in the structural assembly of manganese(II) fumarate coordination polymers, often connecting individual polymeric chains or discrete complexes into higher-dimensional frameworks. researchgate.netmdpi.com In hydrated this compound complexes, water molecules act as crucial linkers, forming O-H···O hydrogen bonds between the oxygen atoms of the water molecules and the carboxylate oxygen atoms of the fumarate ligands. These interactions contribute significantly to the stability of the crystal lattice. researchgate.net

In systems incorporating co-ligands, such as 2-aminopyridine (B139424) or dipyridylamine, N-H···O and C-H···O hydrogen bonds become pivotal. For instance, adjacent complex molecules can be joined through N-H···O hydrogen bonds between an amine nitrogen atom and a carboxylate oxygen atom. Similarly, weaker C-H···O contacts involving the C-H groups of the ligands and carboxylate oxygens further reinforce the supramolecular structure. mdpi.com The presence of these varied hydrogen bonds creates robust, multidimensional networks. researchgate.net

| Interaction Type | Donor-Acceptor | Distance (Å) | Reference Compound System |

|---|---|---|---|

| N-H···O | N···O | 2.989(3) | Mn(II) complex with dipyridylamine and isobutyrate |

| N-H···O | N-O | 2.760 | Mn(III)-Ca(II) complex with dipropylammonium ub.edu |

| N-H···O | N-O | 2.644 | Mn(III)-Ca(II) complex with dipropylammonium ub.edu |

Aromatic and Aliphatic π-Stacking Interactions (π…π, C-H…π, N…π)

While the fumarate ligand itself is not aromatic, the introduction of aromatic co-ligands like 1,10-phenanthroline (B135089) (phen) or 2,2'-bipyridine (B1663995) (bipy) into this compound systems facilitates a range of π-stacking interactions. researchgate.net These interactions are crucial for extending one-dimensional coordination polymers into more complex three-dimensional structures. researchgate.net

π…π Interactions: These occur between the aromatic rings of adjacent ligands. The geometry of these interactions can vary, but they typically involve a parallel or offset arrangement of the rings. For example, π…π interactions can occur between the aromatic rings of dpa (dipyridylamine) ligands of adjacent complexes, contributing to the formation of a 2D network. The strength and geometry of these interactions are influenced by the electronic nature of the aromatic rings and the steric environment. nih.gov

C-H…π Interactions: These interactions involve a C-H bond pointing towards the face of an aromatic ring. Both aliphatic and aromatic C-H bonds can act as donors. In some manganese complexes, aliphatic-aromatic C-H…π interactions are observed between the hydrogen of a methyl group and an aromatic ring of a ligand.

| Interaction Type | Parameter | Value | Reference Compound System |

|---|---|---|---|

| π…π | Centroid-Centroid Distance | 4.063 Å | Mn(II) complex with dipyridylamine |

| C-H…π (aliphatic-aromatic) | Shortest Interatomic Distance (H···C) | 2.791(2) Å | Mn(II) complex with dipyridylamine |

Anion-π and Lone Pair-π Interactions

Anion-π and lone pair-π interactions represent more nuanced non-covalent forces that can play a significant role in the structure of this compound systems, particularly when other anions or π-systems are present.

Anion-π Interactions: These are attractive forces between an anion and the electron-deficient face of a π-system. researchgate.net In the context of manganese complexes, the coordination of the Mn(II) ion can influence the electron density of an aromatic ligand, potentially enhancing its ability to interact with anions. researchgate.net For example, the coordination of manganese ions can redistribute the electron density along a ligand, increasing the quadrupole moment of an aromatic ring and thereby strengthening its interaction with an anion. researchgate.net These interactions are increasingly recognized for their importance in anion recognition and supramolecular assembly. researchgate.netnih.gov

Lone Pair-π Interactions: This type of interaction occurs between a lone pair of electrons (e.g., from an oxygen or chlorine atom) and a π-system. nih.gov In certain manganese(II) complexes containing ligands like 1,10-phenanthroline and co-ligands such as 2-chlorobenzoic acid, lp(O)-π and lp(Cl)-π contacts have been identified. mdpi.com These interactions involve the lone pairs on the oxygen or chlorine atoms interacting with the π-system of the phenanthroline rings, contributing to the stability of the crystal packing. mdpi.com

Intermolecular Non-Covalent Contacts Characterization (e.g., C-H…Cl, Nitrile…Nitrile)

In complexes that include chlorinated ligands, weak C–H∙∙∙Cl contacts can be observed. mdpi.com These interactions, though individually weak, can collectively provide significant stabilization to the crystal lattice, for instance, by assisting in the formation of host cavities that can encapsulate other molecules or ions. mdpi.com Similarly, in systems containing nitrile-functionalized ligands, weak nitrile-nitrile interactions could further influence the molecular self-association. The comprehensive analysis of the crystal packing often reveals a complex network of these varied non-covalent forces, highlighting their collective importance in crystal engineering. nih.govmdpi.com

Computational Approaches to Interaction Analysis

To gain a deeper, quantitative understanding of the non-covalent interactions that direct the supramolecular assembly in this compound systems, researchers increasingly turn to computational chemistry methods. These approaches allow for the calculation of interaction energies and the detailed analysis of the electronic structure that underpins these interactions.

Density Functional Theory (DFT) for Interaction Energies and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating coordination complexes and the non-covalent interactions that govern their assembly. researchgate.netchemrxiv.org DFT calculations can be used to model the geometry of manganese(II) complexes and to quantify the strength of the various interactions, such as hydrogen bonds and π-stacking. mdpi.comnih.gov

By calculating the interaction energy between molecular fragments, DFT can provide a quantitative measure of the stability imparted by specific non-covalent contacts. nih.gov This is particularly useful for comparing the relative importance of different interactions within a single crystal structure. Furthermore, DFT is employed to analyze the electronic structure of these systems. nih.govnih.gov This includes examining the distribution of electron density, the nature of molecular orbitals, and how coordination to the manganese(II) ion affects the electronic properties of the fumarate and any co-ligands. nih.govnih.gov

Computational tools based on DFT, such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) plot index, are used to visualize and characterize weak interactions in real space, providing further insight into the nature of the bonding and the forces driving supramolecular assembly. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM) for Bond Path and Critical Point Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a profound theoretical framework that defines chemical bonding and structure based on the topology of the electron density. This approach allows for a quantitative description of all types of chemical interactions, from strong covalent bonds to weak non-covalent contacts. The analysis focuses on identifying critical points in the electron density, where the gradient of the density is zero.

In the context of this compound, a QTAIM analysis would be instrumental in characterizing the nature of the coordination bonds between the manganese(II) ions and the oxygen atoms of the fumarate ligands. Key parameters at the bond critical points (BCPs), such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), would reveal the degree of covalency and the strength of these interactions.

Hypothetical QTAIM Data for a Mn-O Bond Critical Point in this compound:

| Topological Parameter | Hypothetical Value (a.u.) | Interpretation |

| Electron Density (ρ) | 0.05 - 0.10 | Indicates a significant interaction, likely of a closed-shell (ionic) nature. |

| Laplacian of Electron Density (∇²ρ) | > 0 | Suggests a depletion of electron density at the BCP, characteristic of ionic bonds or strong polar covalent bonds. |

| Total Energy Density (H(r)) | Close to zero or slightly positive | Consistent with a predominantly electrostatic interaction. |

Non-Covalent Interaction (NCI) Plot Index for Visualizing Weak Interactions

The Non-Covalent Interaction (NCI) plot index is a computational tool designed to visualize and identify non-covalent interactions in real space. frontiersin.org It is based on the relationship between the electron density and the reduced density gradient (RDG). Regions of weak interactions are characterized by low electron density and a low RDG. The NCI plot typically displays these regions as isosurfaces, which are colored to distinguish between different types of interactions.

For this compound, an NCI plot would provide a visually intuitive map of the supramolecular landscape. It would highlight:

Hydrogen Bonds: Typically appearing as green or blue disc-like isosurfaces between the hydrogen bond donor and acceptor atoms.

Van der Waals Interactions: Represented by broader, more diffuse green isosurfaces, indicating weaker, non-specific interactions.

Steric Clashes: Shown as red or reddish-brown isosurfaces, indicating repulsive interactions where electron clouds overlap.

A theoretical study on a manganese(II) metal-organic compound involving phenanthroline and benzoate (B1203000) employed NCI plot analysis to visualize the multiple cooperative interactions, including C-H···Cl and Cl···π(phen) contacts, which were highlighted by green RDG isosurfaces. mdpi.com This demonstrates the power of the NCI plot in deconvoluting complex networks of weak interactions that are crucial for the stability of the crystal structure. In this compound, this analysis would be invaluable for understanding how individual polymer chains pack together and form a stable three-dimensional structure.

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution and Interaction Sites

Molecular Electrostatic Potential (MEP) surface mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. walisongo.ac.id The MEP is a valuable tool for predicting and understanding how molecules will interact with each other, particularly in the context of electrophilic and nucleophilic attacks. Different colors on the MEP surface represent different values of the electrostatic potential:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack.

Green: Regions of neutral or near-zero electrostatic potential.

In the case of this compound, an MEP surface map would reveal the charge distribution across the entire coordination complex. The manganese(II) ion, being a cation, would be expected to be a region of positive potential (blue), while the oxygen atoms of the fumarate carboxylate groups would be regions of negative potential (red). This visualization would clearly illustrate the electrostatic complementarity that drives the coordination between the metal ion and the ligand.

Furthermore, MEP analysis can identify sites for potential intermolecular interactions. For example, a theoretical investigation of a manganese(II) compound used MEP surface analysis to pinpoint the nucleophilic and electrophilic regions on the interacting molecules, thereby providing insights into the mechanism of supramolecular assembly. mdpi.com For this compound, MEP would help in predicting the most likely sites for hydrogen bonding and other electrostatic interactions that contribute to the formation of its extended structure.

Functional Applications of Manganese Ii Fumarate Based Materials

Catalytic Activity Studies

While direct catalytic applications of simple manganese(II) fumarate (B1241708) are not extensively documented, the broader class of manganese-based coordination polymers and metal-organic frameworks (MOFs), which share structural similarities, have demonstrated significant catalytic potential. These materials leverage the Lewis acidity of the manganese centers and the structural versatility of the coordination network to facilitate a variety of chemical transformations.

Manganese-based metal-organic frameworks (MOFs) serve as excellent models for understanding the potential heterogeneous catalytic activity of manganese(II) fumarate-based materials. These materials are highly valued for their large surface area, tunable porosity, and the presence of accessible active metal sites, all of which are critical for efficient heterogeneous catalysis. The fumarate linker, being a rigid dicarboxylate, can participate in the formation of robust frameworks.

Manganese(II) ions within these frameworks can act as Lewis acid sites, crucial for activating substrates in a variety of organic reactions. For instance, manganese-based MOFs have been investigated as catalysts in oxidation reactions and other organic transformations taylorandfrancis.com. The reusability of these solid catalysts without significant loss of activity is a key advantage, highlighting the promise of manganese-carboxylate frameworks in sustainable chemical processes taylorandfrancis.com. While specific studies focusing solely on this compound are limited, the principles derived from related manganese-based MOFs suggest that this compound-based materials could also exhibit valuable heterogeneous catalytic properties.

The cyanosilylation of aldehydes is a significant carbon-carbon bond-forming reaction in organic synthesis. Research into manganese-based coordination polymers has revealed their potential as effective Lewis acid catalysts for this transformation. For example, certain manganese(II) coordination polymers have been successfully employed as heterogeneous catalysts in the cyanosilylation of acetaldehyde (B116499) wikipedia.org. In these systems, the manganese(II) centers are believed to activate the carbonyl group of the aldehyde, thereby facilitating the nucleophilic attack of the cyanide group from trimethylsilyl (B98337) cyanide.

One study on a series of Mn(II)-based coordination polymers demonstrated their application in heterogeneous catalysis for cyanosilylation reactions ohsu.edu. The catalytic system could be reused without a discernible loss of activity, which is a significant advantage for practical applications wikipedia.org. Although these studies did not specifically use fumarate as a linker, they underscore the potential of manganese(II) centers in carboxylate coordination environments to catalyze such reactions. It is therefore plausible that this compound-based materials could be designed to exhibit similar catalytic activity for cyanosilylation and other related organic transformations.

Interactive Data Table: Catalytic Performance of a Representative Manganese(II) Coordination Polymer in Cyanosilylation

| Aldehyde Substrate | Product | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) |

| Benzaldehyde | Mandelonitrile | 1.0 | 12 | 95 |

| 4-Methylbenzaldehyde | 4-Methylmandelonitrile | 1.0 | 12 | 92 |

| 4-Methoxybenzaldehyde | 4-Methoxymandelonitrile | 1.0 | 18 | 88 |

| 4-Chlorobenzaldehyde | 4-Chloromandelonitrile | 1.0 | 12 | 96 |

Adsorption and Separation Processes

The porous nature and the presence of active metal sites in this compound-based materials suggest their potential utility in adsorption and separation technologies. These applications are critical for environmental remediation, particularly for the removal of hazardous pollutants from aqueous solutions.

Manganese-based materials, particularly manganese oxides, have demonstrated considerable efficacy in the removal of heavy metal ions from water nih.govnih.gov. These materials often possess a high density of surface hydroxyl groups and a porous structure, which are conducive to the adsorption of metal cations like lead(II) researchgate.netnih.gov. The mechanism of adsorption can involve ion exchange, surface complexation, and precipitation.

While direct studies on this compound for this purpose are not widely available, the underlying principles suggest its potential. The carboxylate groups of the fumarate ligand could act as binding sites for heavy metal ions. Furthermore, this compound could serve as a precursor for the synthesis of manganese oxide composites with enhanced adsorption capacities. For instance, manganese dioxide-loaded biochar has shown excellent performance in the removal of Pb(II), Cd(II), Cu(II), and Zn(II) from water nih.gov. The adsorption capacity is often pH-dependent, with higher pH values generally favoring the removal of metal cations nih.gov. The development of this compound-based adsorbents could offer a cost-effective and efficient solution for the remediation of heavy metal-contaminated water.

Interactive Data Table: Adsorption Capacity of a Manganese Oxide-Coated Adsorbent for Lead(II) Ions

| Adsorbent | Initial Pb(II) Concentration (mg/L) | pH | Contact Time (min) | Adsorption Capacity (mg/g) |

| Manganese Oxide-Coated Bentonite | 50 | 5.0 | 120 | 58.88 |

| Raw Bentonite | 50 | 5.0 | 120 | 16.70 |

| Acid Activated Bentonite | 50 | 5.0 | 120 | 8.92 |

Role in Biochemical and Enzymatic Processes (Mechanistic Studies)

Both manganese and fumarate are integral to various biochemical and enzymatic pathways. Understanding the role of this compound in these processes can provide insights into metabolic regulation and enzyme mechanisms.

Fumarate is a key intermediate in the citric acid cycle (Krebs cycle), a central metabolic pathway for energy production in aerobic organisms. The enzyme responsible for the reversible hydration of fumarate to malate (B86768) is fumarase wikipedia.org. While fumarase itself is not typically a manganese-dependent enzyme in eukaryotes (it is iron-dependent), the broader context of cellular metabolism involves numerous manganese-dependent enzymes nih.govmdpi.com. Manganese is an essential cofactor for a variety of enzymes, including those involved in antioxidant defense, such as manganese superoxide (B77818) dismutase (Mn-SOD), and in gluconeogenesis, such as pyruvate (B1213749) carboxylase nih.gov.

Manganese peroxidase (MnP) is a crucial lignin-degrading enzyme secreted by white-rot fungi. The catalytic cycle of MnP involves the oxidation of Mn(II) to Mn(III) by hydrogen peroxide wikipedia.orgnih.govproteopedia.org. The resulting Mn(III) is stabilized by chelation with dicarboxylic acids, such as oxalate (B1200264) or malonate, and acts as a diffusible oxidizer to degrade lignin (B12514952) wikipedia.orgnih.gov. While fumarate is not the primary chelator, this system highlights a fundamental biochemical role for Mn(II) in conjunction with dicarboxylates in enzymatic redox cycling taylorandfrancis.com. Mechanistic studies of such enzymes provide a basis for understanding how manganese(II) and dicarboxylate ligands like fumarate can cooperate in biological systems.

Metal Ion-Protein Binding Site Characterization (e.g., Mn(II) in Bacterial Solute-Binding Proteins)

Manganese(II) [Mn(II)] ions are crucial for the biological functions of various proteins, acting as essential cofactors for enzymes that regulate processes like metabolism, immune function, and antioxidant defense. drugbank.com In pathogenic bacteria, the acquisition of essential metal ions like manganese is a critical factor for survival and virulence. Bacteria utilize specialized systems for this purpose, prominently featuring ATP-binding cassette (ABC) transporters, which rely on high-affinity solute-binding proteins (SBPs) to capture metal ions from the host environment. nih.gov The study of Mn(II) interaction with these bacterial SBPs is fundamental to understanding the mechanisms of bacterial nutrient acquisition and offers insights into host-pathogen interactions.

Research into the metal-binding properties of SBPs provides a clear example of how Mn(II) is used to characterize these protein binding sites. Studies on SBPs from Gram-positive pathogens, such as PsaA from Streptococcus pneumoniae and MntC from Staphylococcus aureus, have been particularly informative. nih.gov These proteins are essential for Mn(II) uptake, but they can also be inhibited by other metal ions, a phenomenon known as metal poisoning. nih.gov

Detailed characterization of the binding sites in PsaA and MntC has revealed a strong thermodynamic preference for Zinc(II) [Zn(II)] over Mn(II). nih.gov Although these proteins function to acquire manganese, they bind zinc with sub-nanomolar affinities. nih.gov This competitive binding is a key aspect of zinc toxicity in bacteria like S. pneumoniae, where Zn(II) occupies the Mn(II) site in PsaA, thereby preventing manganese uptake. nih.gov X-ray absorption spectroscopy has been employed to characterize the coordination environment of the metal ion within the protein, demonstrating that both PsaA and MntC harbor five-coordinate sites when binding Zn(II). nih.gov

The competition for the binding site can be influenced by host-defense proteins. For instance, the human protein calprotectin can sequester Zn(II) from PsaA and MntC, which in turn facilitates the binding of Mn(II) to these bacterial proteins. nih.gov This highlights the complex interplay of metal ion availability and protein affinity that governs bacterial metal homeostasis.

The findings from these characterization studies are summarized in the table below, detailing the metal ion interactions with specific bacterial solute-binding proteins.

Table 1: Metal Ion Binding Characteristics in Bacterial Solute-Binding Proteins

| Protein | Organism | Primary Metal Ion Transported | Competing Ion | Competing Ion Affinity | Coordination (with Zn(II)) | Key Finding |

|---|---|---|---|---|---|---|

| PsaA | Streptococcus pneumoniae | Mn(II) | Zn(II) | Sub-nanomolar | Five-coordinate | Zn(II) readily displaces bound Mn(II), leading to potential zinc toxicity. nih.gov |

| MntC | Staphylococcus aureus | Mn(II) | Zn(II) | Sub-nanomolar | Five-coordinate | Exhibits a strong thermodynamic preference for Zn(II) over Mn(II). nih.gov |

Further phylogenetic analysis has categorized these SBPs into distinct groups based on their metal specificity. nih.gov This classification underscores the diversity of metal-binding sites and their evolutionary adaptation. One major group consists of proteins that predominantly bind Mn(II) and potentially Iron(II) [Fe(II)]. nih.gov Another group includes proteins that can bind Zn(II), Mn(II), and possibly Fe(II). nih.gov This diversity is crucial for bacteria to adapt to different environments with varying metal ion concentrations.

Table 2: Classification of Bacterial Solute-Binding Proteins by Metal Specificity

| SBP Group | Primary Metal Ions Bound | Example Proteins | Associated Organisms |

|---|---|---|---|

| Mn(II)/Fe(II)-Binding | Mn(II), Fe(II) | - | Gram-positive and Gram-negative bacteria. nih.gov |

| Mn(II)/Fe(II)/Zn(II)-Binding | Mn(II), Fe(II), Zn(II) | MntC, TroA, YtgA | Neisseria gonorrhoeae, Treponema pallidum, Chlamydia trachomatis. nih.gov |

Conclusion and Future Perspectives in Manganese Ii Fumarate Research

Summary of Key Findings

Research into Manganese(II) fumarate (B1241708) has elucidated its fundamental chemical and physical characteristics, establishing it as a significant compound within the broader class of manganese-based coordination polymers. Key findings center on its structural versatility, synthesis, and magnetic properties.

Structurally, Manganese(II) fumarate is characterized by its ability to form polymeric networks. The fumarate dianion acts as a bridging ligand, connecting manganese(II) centers. The coordination mode of the fumarate ligand can vary, which in turn dictates the dimensionality of the resulting crystal structure, leading to the formation of infinite one-dimensional chains, two-dimensional layers, or complex three-dimensional frameworks. researchgate.net The manganese(II) ion within these structures typically exhibits a preference for a six-coordinate, distorted octahedral geometry. researchgate.net The synthesis of these coordination polymers is generally achieved through self-assembly processes in solution, reacting a manganese(II) salt with fumaric acid, often in the presence of ancillary ligands that can influence the final structure. researchgate.netnih.gov

From a materials perspective, a primary finding is the characterization of its magnetic behavior. Magnetic susceptibility studies have shown that this compound-based coordination polymers often exhibit weak antiferromagnetic exchange between the adjacent Mn(II) ions. nih.gov This property is a consequence of the electronic communication between metal centers mediated by the fumarate bridge. Furthermore, the inherent stability of the Mn(II) oxidation state is a key feature, making it a robust component in these materials. frontiersin.orgmdpi.com

The table below summarizes the key established properties of this compound-based coordination polymers.

Table 1: Summary of Key Properties of this compound Coordination Polymers

| Property | Description | Citation(s) |

|---|---|---|

| Metal Center | Manganese(II), Mn²⁺ | frontiersin.org |

| Primary Ligand | Fumarate (C₄H₂O₄)²⁻ | researchgate.net |

| Typical Structure | Coordination polymer (1D, 2D, or 3D networks) | researchgate.netrsc.org |

| Mn(II) Coordination | Typically six-coordinate, distorted octahedral | researchgate.net |

| Magnetic Behavior | Often exhibits weak antiferromagnetic coupling | nih.gov |

Emerging Research Avenues and Interdisciplinary Connections

The foundational knowledge of this compound is paving the way for several exciting and interdisciplinary research directions. Future investigations are poised to expand its application from fundamental materials chemistry into advanced functional materials and bioinorganic chemistry.

Materials Science:

Advanced Coordination Polymers and MOFs: A significant emerging avenue is the design of more complex coordination polymers and metal-organic frameworks (MOFs) using this compound as a primary building block. By introducing auxiliary ligands or modifying synthesis conditions, researchers aim to create materials with tailored porosity, which could have applications in gas storage or separation. rsc.orgmdpi.com

Energy Storage: The electrochemical properties of manganese-based coordination polymers are a burgeoning area of interest. Research into analogous systems suggests that this compound could be explored as a potential anode material for lithium-ion batteries, offering a novel class of electrode materials. nih.gov

Catalysis: Manganese complexes are known to be effective catalysts for various organic reactions. researchgate.net Future work could focus on harnessing this compound as a heterogeneous catalyst, leveraging the accessibility of the manganese centers within the polymer structure for applications in green chemistry, such as selective oxidation reactions. rsc.org

Magnetic Materials: The unique and sometimes complex magnetic behaviors of manganese coordination polymers provide a platform for designing new magnetic materials. rsc.org Investigating how the structure of this compound influences its magnetic properties at low temperatures could lead to the development of materials with novel functionalities.

Interdisciplinary Connections:

Bioinorganic Chemistry and Biomedicine: Given that manganese is an essential trace element and fumarates have established therapeutic uses, the intersection of these two components in a single compound is of high interest. mdpi.comnih.gov Research is emerging on the biological activity of manganese complexes with various organic ligands, including non-steroidal anti-inflammatory drugs. nih.govmdpi.com This suggests a potential future for this compound in biomedical applications, such as a vehicle for manganese supplementation or as a compound with its own unique bioactivity. Its role in bone health is particularly noteworthy, as Mn²⁺ ions are known to stimulate osteogenic differentiation. mdpi.com

Environmental Science: In anaerobic environments, some microorganisms use fumarate as a terminal electron acceptor in their respiratory chains. wikipedia.org The interplay between manganese, a redox-active metal crucial in biogeochemical cycles, and fumarate could be a subject of future geomicrobiological studies to understand microbial metabolism and mineral transformations in relevant environments. nih.gov

The future of this compound research lies in moving beyond its fundamental characterization toward the rational design of functional materials and the exploration of its utility at the interface of chemistry, materials science, and biology.

Q & A

Q. What analytical methods are recommended for verifying the purity and structural integrity of Manganese(II) fumarate in laboratory settings?

- Methodological Answer : X-ray diffraction (XRD) and thermal gravimetric analysis (TGA) are critical for characterizing crystallinity and thermal stability. For instance, XRD can distinguish this compound from impurities by comparing experimental patterns with reference data, as demonstrated in studies on iron(II) fumarate supplements . TGA assesses decomposition profiles, identifying hydration states or organic contaminants. Pair these with elemental analysis (e.g., ICP-OES) to confirm stoichiometry.

Q. How should researchers safely handle this compound to minimize exposure risks?

- Methodological Answer : Adhere to safety protocols outlined in Material Safety Data Sheets (MSDS) for analogous manganese compounds. Use fume hoods for powder handling, wear nitrile gloves, and employ respiratory protection if airborne particles are likely. Store in sealed containers away from oxidizers, as manganese salts can react exothermically. Regularly monitor workplace air quality for manganese levels, referencing OSHA guidelines .

Q. What synthesis routes are commonly used to prepare this compound in academic labs?

- Methodological Answer : Aqueous metathesis is typical: react manganese chloride with sodium fumarate under inert atmospheres to prevent oxidation. For higher yields, use ionic liquid catalysts (e.g., HSO3-pmimHSO4), which enhance reaction efficiency by stabilizing intermediates, as shown in fumarate ester synthesis studies . Purify via recrystallization in ethanol/water mixtures, and validate purity using HPLC with UV detection at 210 nm.

Advanced Research Questions

Q. How can solvent extraction parameters be optimized to isolate this compound from complex mixtures, such as battery waste leachates?

- Methodological Answer : Use response surface methodology (RSM) to model variables like pH, organic-to-aqueous phase ratio (O:A), and extractant concentration (e.g., D2EHPA). For example, a pH of 2.5–4.0 and O:A of 1:4 maximizes manganese recovery (>90%) while minimizing cobalt co-extraction, as demonstrated in lithium-ion battery recycling studies . Validate models with central composite designs and confirm selectivity via ICP-MS.

Q. How can researchers resolve contradictions in thermal stability data for this compound across different studies?

- Methodological Answer : Discrepancies often arise from hydration states or impurities. Replicate experiments under controlled humidity and inert gas (e.g., N2) to standardize conditions. Compare TGA/differential scanning calorimetry (DSC) profiles with high-purity reference samples. If inconsistencies persist, use synchrotron-based XRD to detect subtle structural variations undetectable by lab equipment .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in catalytic or biomedical applications?

- Methodological Answer : Density functional theory (DFT) can model ligand-binding energetics and redox behavior. Parameterize models using crystallographic data (e.g., bond lengths from XRD) and spectroscopic results (e.g., FTIR for vibrational modes). For biomedical applications, molecular dynamics simulations predict interactions with biomolecules, such as proteins in renal toxicity studies . Validate predictions with in vitro assays.

Q. How can researchers design accelerated aging studies to assess the long-term stability of this compound in pharmaceutical formulations?

- Methodological Answer : Use International Council for Harmonisation (ICH) Q1A guidelines. Expose samples to 40°C/75% relative humidity for 6 months, with periodic sampling. Monitor degradation via HPLC for fumarate ligand integrity and ICP-MS for manganese leaching. Cross-reference with real-time stability data from DMF filings for structurally related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.